molecular formula C10H9N3O B11905949 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile

Cat. No.: B11905949
M. Wt: 187.20 g/mol
InChI Key: FWOUTPPBCVXJOI-UHFFFAOYSA-N
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Description

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile is a heterocyclic compound that features a quinoxaline core Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require anhydrous solvents and may be carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have different biological and chemical properties .

Scientific Research Applications

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential as antimicrobial and anticancer agents.

    Medicine: Some derivatives have shown promise in preclinical studies for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. These interactions can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3,4-dihydro-2H-quinoxaline-1,7-dicarboxylic acid: Another quinoxaline derivative with different functional groups.

    3,4-Dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester: A related compound with a carboxylic acid ester group.

Uniqueness

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile is unique due to its specific acetonitrile group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetonitrile

InChI

InChI=1S/C10H9N3O/c11-5-6-13-7-10(14)12-8-3-1-2-4-9(8)13/h1-4H,6-7H2,(H,12,14)

InChI Key

FWOUTPPBCVXJOI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1CC#N

Origin of Product

United States

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